

An In-depth Technical Guide to the Physical and Chemical Properties of Dinitramine

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Compound of Interest

Compound Name: Dinitramine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Dinitramine**. The information is curated for professionals in research, scientific studies, and drug development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Chemical Identity and Physical Properties

Dinitramine (N¹,N¹-diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine) is a dinitroaniline herbicide known for its pre-emergent activity against annual grasses and broadleaf weeds.^[1] Although its use as a pesticide is no longer approved in the United States and the European Union, its chemical properties and biological interactions remain of interest for research purposes.^[1]

Table 1: Physical and Chemical Properties of **Dinitramine**

Property	Value	Source
IUPAC Name	N ¹ ,N ¹ -diethyl-2,6-dinitro-4-(trifluoromethyl)benzene-1,3-diamine	[2]
CAS Number	29091-05-2	[1][3]
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₄ O ₄	[3][4]
Molecular Weight	322.24 g/mol	[3]
Appearance	Yellow crystals	[5][6]
Melting Point	98-99 °C	[4][6][7]
Boiling Point	409.1 °C (Predicted)	[6][7]
Decomposition Temp.	>200 °C	[3][5][6]
Density	1.5 g/cm ³ at 25 °C	[3][4]
Vapor Pressure	3.60 x 10 ⁻⁶ mm Hg at 25 °C	[3][6]
Water Solubility	1.1 mg/L at 25 °C	[3][7]
Log P (Octanol-Water)	4.30	[3][5][6]
Henry's Law Constant	1.39 x 10 ⁻⁶ atm-cu m/mole	[3][8]

Solubility Profile

Dinitramine exhibits low solubility in water but is soluble in various organic solvents.[3][6]

Table 2: Solubility of **Dinitramine** in Organic Solvents at 20 °C

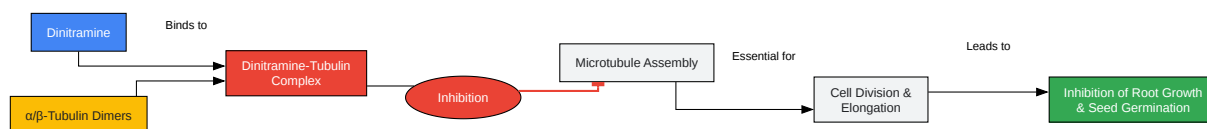
Solvent	Solubility (g/L)
Acetone	1040
Chloroform	670
Benzene	473
Xylene	227
Ethanol	107
Hexane	14
[Source:[3][6]]	

Stability and Degradation

Dinitramine is relatively stable at room temperature but decomposes at temperatures above 200 °C.[3][6] Dilute solutions are susceptible to degradation by UV irradiation.[3][6] In soil, its degradation is primarily a microbiological process, occurring more rapidly in warm, moist conditions.[3][6] The soil half-life can vary significantly with temperature, from over 30 weeks at 10°C to just a few weeks at 30-40°C.[1] Degradation is also observed to be faster in anaerobic soil compared to aerobic conditions.[3] Photolytic decomposition in water and methanol can be rapid, with a reported half-life of 10 minutes.[3]

Mechanism of Action

As a dinitroaniline herbicide, **Dinitramine**'s primary mode of action is the inhibition of microtubule assembly.[1][5] This disruption of microtubule function interferes with cell division and elongation in susceptible plants, ultimately preventing seed germination and inhibiting root growth.[3][5]



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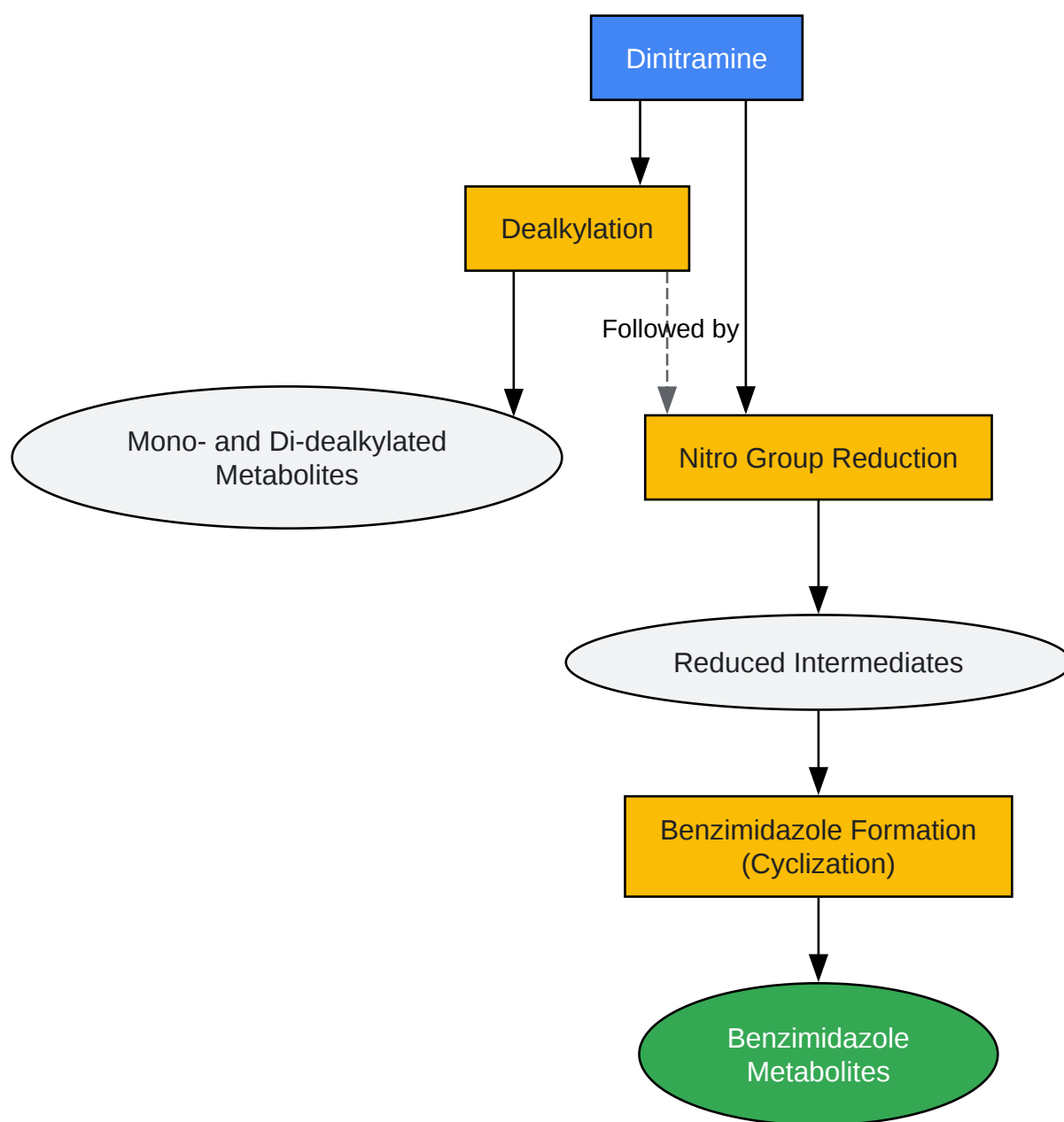
Caption: **Dinitramine**'s mechanism of action involves binding to tubulin, inhibiting microtubule assembly.

Metabolic Pathways

The metabolism of **Dinitramine** has been observed in various systems, including soil, fish, and liver microsomes.[3] The primary degradation pathways involve modifications of its side chains and nitro groups.

- Dealkylation: The N,N-diethylamino group undergoes dealkylation.[3]
- Nitro Group Reduction: The nitro groups are progressively reduced to amino groups.[6]
- Cyclization: Following reduction, the resulting amino group can cyclize with the alkyl groups to form benzimidazole metabolites.[3][6]

In soil, fungi such as *Aspergillus fumigatus* and *Fusarium oxysporum* are capable of degrading **Dinitramine** into metabolites like mono- and di-dealkylated **dinitramine** and benzimidazoles.
[3]



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Caption: Metabolic degradation pathway of **Dinitramine** in soil microorganisms.

Experimental Protocols

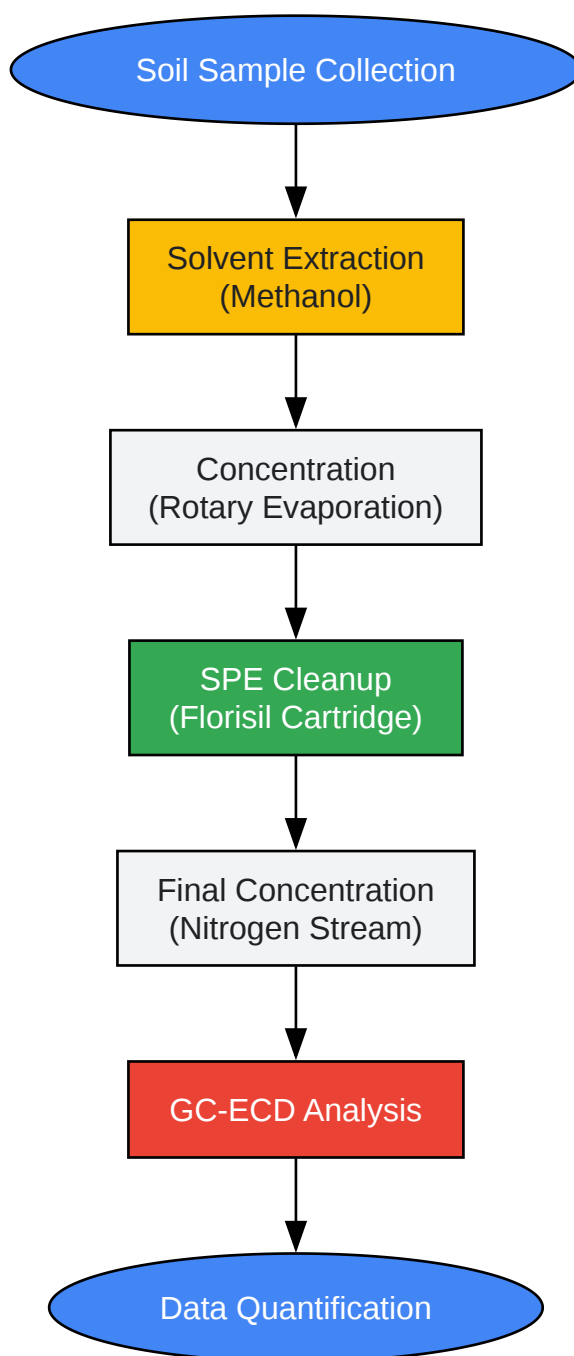
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the analysis of **Dinitramine**.

Protocol 1: Analysis of **Dinitramine** Residues in Soil

This protocol outlines a standard procedure for quantifying **Dinitramine** in soil samples using gas chromatography.

- **Sample Collection:** Collect soil cores (0-15 cm depth) from the target area using a soil auger. Composite multiple cores to form a representative sample and store at -20°C prior to analysis.
- **Extraction:**
 - Air-dry a 50 g subsample of soil and sieve through a 2 mm mesh.
 - Transfer the sieved soil to a 250 mL Erlenmeyer flask.
 - Add 100 mL of methanol and shake on an orbital shaker at 200 rpm for 2 hours.
 - Allow the soil to settle, then decant the supernatant. For robust extraction, this step can be repeated, and the supernatants combined.
- **Cleanup (Solid Phase Extraction - SPE):**
 - Concentrate the methanol extract to approximately 2 mL using a rotary evaporator at 40°C.
 - Condition a Florisil SPE cartridge (1 g) by passing 5 mL of hexane through it.
 - Load the concentrated extract onto the cartridge.
 - Wash the cartridge with 5 mL of hexane to remove interferences.
 - Elute **Dinitramine** from the cartridge with 10 mL of a 15:85 (v/v) solution of ethyl acetate in hexane.
- **Analysis (Gas Chromatography):**
 - Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
 - Inject 1 µL of the final extract into a gas chromatograph equipped with an Electron Capture Detector (GC-ECD).

- GC Conditions:
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
 - Injector Temperature: 250°C.
 - Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
 - Detector Temperature: 300°C.
 - Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Quantification: Prepare a calibration curve using certified **Dinitramine** analytical standards. Quantify the **Dinitramine** concentration in the samples by comparing peak areas to the calibration curve.



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Caption: Workflow for the analysis of **Dinitramine** residues in soil samples.

Protocol 2: In Vitro Assay for Plasma Membrane ATPase Activity

This protocol is based on studies investigating **Dinitramine**'s effect on plant cell membranes.[9]

- Plasma Membrane Isolation:
 - Germinate and grow soybean seedlings in a hydroponic solution.
 - Treat the roots with a solution containing **Dinitramine** (e.g., 10 μ M) for a specified time (e.g., 2 hours). Use an untreated control group.
 - Harvest the roots, homogenize them in a buffer solution, and perform differential centrifugation to isolate the microsomal fraction.
 - Purify the plasma membrane vesicles from the microsomal fraction using an aqueous two-phase partitioning system (Dextran T-500 and polyethylene glycol 3350).
- ATPase Activity Assay:
 - Prepare a reaction mixture containing Tris-MES buffer (pH 6.5), MgSO_4 , KCl, ATP, and the isolated plasma membrane vesicles (protein concentration determined by Bradford assay).
 - Initiate the reaction by adding ATP.
 - Incubate the mixture at 37°C for 30 minutes.
 - Stop the reaction by adding sodium dodecyl sulfate (SDS).
 - Determine the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., the Fiske-Subbarow method).
- Data Analysis:
 - Calculate the specific activity of the ATPase ($\mu\text{mol Pi released/mg protein/hour}$).
 - Compare the specific activity between the **Dinitramine**-treated and control samples to determine the extent of inhibition.

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